molecular formula C6H12N2O3S B1526812 4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide CAS No. 1001426-47-6

4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide

Cat. No.: B1526812
CAS No.: 1001426-47-6
M. Wt: 192.24 g/mol
InChI Key: BKVFRYFPVXSHJI-UHFFFAOYSA-N
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Description

4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is a chemical compound with the molecular formula C6H12N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide typically involves the reaction of tetrahydrothiopyran derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for detecting amyloid fibrils.

    Biology: Employed in studies of protein aggregation and misfolding, particularly in neurodegenerative diseases like Alzheimer’s.

    Medicine: Investigated for its potential therapeutic effects in treating amyloid-related disorders.

    Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid deposits

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide involves its interaction with amyloid fibrils. The compound binds to the fibrils and exhibits fluorescence, allowing for the detection and quantification of amyloid deposits. This binding is facilitated by the unique chemical structure of the compound, which interacts with the β-sheet structure of amyloid fibrils.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxylic acid: Similar in structure but differs in the functional group attached to the thiane ring.

    4-Cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid: Contains a cyano group instead of an amino group.

Uniqueness

4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is unique due to its strong fluorescence when bound to amyloid fibrils, making it a valuable tool in amyloid research and diagnostics. Its ability to selectively bind to amyloid structures sets it apart from other similar compounds.

Properties

IUPAC Name

4-amino-1,1-dioxothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c7-5(9)6(8)1-3-12(10,11)4-2-6/h1-4,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVFRYFPVXSHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
Reactant of Route 2
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
Reactant of Route 3
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
Reactant of Route 4
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
Reactant of Route 5
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
Reactant of Route 6
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide

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